tert-Butyl 2-cyanonicotinate
Description
Overview of Nicotinic Acid Derivatives in Organic Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. The pyridine (B92270) ring of nicotinic acid can be functionalized at various positions, leading to a vast array of compounds with diverse chemical properties and biological activities. Nicotinate (B505614) esters, in particular, are versatile intermediates. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, and other esters, through standard synthetic methodologies. ambeed.comorgsyn.org For instance, methyl nicotinate has been synthesized via the esterification of nicotinic acid and has shown antinociceptive activity. ambeed.com The reactivity of the pyridine ring itself, including its susceptibility to nucleophilic and electrophilic substitution, further enhances the synthetic utility of nicotinate esters.
Importance of Cyanopyridines in Synthetic Methodologies
Cyanopyridines, or pyridinenitriles, are a class of pyridine derivatives characterized by the presence of a nitrile (-C≡N) group. The cyano group is a powerful electron-withdrawing group, which significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. prepchem.com Furthermore, the cyano group itself is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. This versatility makes cyanopyridines valuable intermediates in the synthesis of complex molecules. nih.govorgsyn.org For example, 2-cyanopyridines are useful starting materials for the synthesis of complex heterocyclic compounds. thieme-connect.de The synthesis of cyanopyridines can be achieved through several methods, including the ammoxidation of methylpyridines and the reaction of pyridine N-oxides with cyanide ions. thieme-connect.de
Specific Role of tert-Butyl Esters in Chemical Synthesis and Protecting Group Strategies
The tert-butyl ester is a commonly employed protecting group for carboxylic acids in multi-step organic synthesis. Its widespread use stems from its notable stability under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. arkat-usa.org This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected carboxylic acid. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.
Deprotection of a tert-butyl ester is typically achieved under acidic conditions, which cleave the ester to regenerate the carboxylic acid and release isobutylene (B52900). This orthogonality in deprotection conditions, being stable to bases but labile to acids, is a key feature of the tert-butyl ester protecting group strategy. arkat-usa.org
Research Gaps and Opportunities for tert-Butyl 2-cyanonicotinate
A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While the individual components of the molecule—the nicotinate ester, the cyanopyridine core, and the tert-butyl protecting group—are well-studied, their combination in this specific arrangement has received little attention.
This lack of dedicated research presents a significant opportunity for investigation. The synthesis of this compound has been reported in the context of creating a library of nicotinamide (B372718) derivatives, where it was prepared from tert-butyl acetoacetate (B1235776) and benzylidenemalononitrile. arkat-usa.org However, a more systematic exploration of its synthesis, including optimization of reaction conditions and exploration of alternative synthetic routes, is warranted.
Furthermore, the reactivity of this compound remains largely unexplored. Studies on its chemical transformations, such as the manipulation of the cyano and ester groups and its participation in cross-coupling reactions, could unveil novel synthetic pathways to complex pyridine derivatives. The unique electronic properties arising from the interplay of the electron-withdrawing cyano group and the ester functionality might lead to interesting and useful reactivity patterns. Investigating the potential applications of this compound in medicinal chemistry, materials science, and as a versatile building block in organic synthesis represents a promising avenue for future research.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)8-5-4-6-13-9(8)7-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEELOAPOCDWITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652153 | |
| Record name | tert-Butyl 2-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114429-07-1 | |
| Record name | tert-Butyl 2-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 2 Cyanonicotinate
Established Synthetic Routes to 2-Cyanonicotinate Scaffolds
The synthesis of 2-cyanonicotinate scaffolds, the foundational structure of tert-butyl 2-cyanonicotinate, relies on well-established chemical transformations. These methods primarily involve the introduction of the ester and cyano functionalities onto a pre-existing pyridine (B92270) ring.
Classical Esterification Techniques
The formation of the ester group in 2-cyanonicotinate scaffolds typically follows classical esterification protocols. The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukiajpr.com In the context of 2-cyanonicotinic acid, this would involve reaction with an appropriate alcohol, such as methanol (B129727) or ethanol, catalyzed by a strong acid like sulfuric acid or thionyl chloride. researchgate.netpressbooks.pub The mechanism proceeds through protonation of the carboxylic acid, increasing its electrophilicity, followed by nucleophilic attack of the alcohol. chemguide.co.ukpressbooks.pub To drive the reversible reaction towards the product, an excess of the alcohol is often used, or water is removed from the reaction mixture. pressbooks.pub
Another common approach is the use of an acyl chloride. 2-Cyanonicotinoyl chloride can be prepared from the corresponding carboxylic acid and then reacted with an alcohol to form the ester. This method is often more reactive than direct esterification but requires the additional step of preparing the acyl chloride.
Cyanation Reactions for Pyridine Core Functionalization
The introduction of a cyano group onto the pyridine ring is a key step in forming the 2-cyanonicotinate scaffold. Various cyanation methods have been developed for pyridine systems. One classical approach is the Reissert-Henze reaction, which involves the reaction of a pyridine N-oxide with a cyanide source, such as trimethylsilylcyanide, to introduce a cyano group at the C2-position. acs.org
More recent advancements have focused on direct C-H cyanation of pyridines, which offers a more atom-economical approach. researchgate.netnih.gov These methods often involve a tandem process where a dihydropyridine (B1217469) intermediate is generated in situ and then reacts with an electrophilic cyano source. researchgate.netnih.gov The regioselectivity of these reactions, particularly for achieving C3-cyanation, can be influenced by a combination of electronic and steric factors of the substituents on the pyridine ring. nih.gov The choice of the cyanation reagent is also critical, with factors like reduction potential and the efficiency of nitrile group transfer playing a significant role. researchgate.net
Targeted Synthesis of this compound
The specific synthesis of this compound requires methods that can accommodate the sterically demanding tert-butyl group.
Direct Synthesis Approaches
Direct synthesis of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group. However, several methods have been developed to overcome this. One approach involves the use of tert-butyl 2,2,2-trichloroacetimidate as a reagent for synthesizing tert-butyl esters under mild conditions. enamine.net Another method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, which can be facilitated by techniques like electromagnetic milling for a solvent- and base-free reaction. rsc.org
A patent describes a green synthetic method for tert-butyl bromoacetate, which involves the reaction of bromoacetic acid with isobutene using a solid super-strong acid catalyst in an organic solvent. google.com A similar strategy could potentially be adapted for the synthesis of this compound from 2-cyanonicotinic acid.
Multi-step Convergent and Divergent Synthesis Strategies
Multi-step strategies, including both convergent and divergent approaches, offer a high degree of flexibility in the synthesis of complex molecules like this compound. researchgate.netsci-hub.se In a convergent synthesis, different fragments of the molecule are synthesized separately and then combined in the final steps. For this compound, this could involve the synthesis of a pyridine fragment already containing the cyano group and another fragment containing the tert-butyl ester, which are then coupled.
Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. sci-hub.sesci-hub.se For instance, a suitably substituted pyridine could be synthesized and then subjected to different functionalization reactions to introduce the cyano and tert-butyl ester groups. For example, a pre-existing tert-butyl nicotinate (B505614) could be subjected to a cyanation reaction. Research has shown that a tert-butyl nicotinate directing group can be introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. researchgate.netacs.org This highlights the possibility of manipulating a pre-functionalized pyridine ring.
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. beilstein-journals.orgsemanticscholar.org This includes the use of greener solvents, catalysts, and reaction conditions. semanticscholar.org For the synthesis of this compound, this could involve exploring metal-free catalytic systems to avoid the costs and toxicity associated with heavy metals. rsc.org
The principles of green chemistry, such as atom economy, waste minimization, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. beilstein-journals.org For example, the use of solid acid catalysts, which can be easily recovered and reused, aligns with these principles. google.com Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps. organic-chemistry.org As research in this area continues, it is expected that even more efficient and sustainable methods for the synthesis of this compound and other valuable pyridine derivatives will be developed.
Catalytic Methods for Ester Formation
Catalysis plays a pivotal role in the synthesis of tert-butyl esters, offering milder reaction conditions and improved efficiency. A range of catalysts have been explored for this transformation.
One notable method involves the use of a palladium (Pd) catalyst for the amidation of tert-butyl 2-chloronicotinate with a primary amide. acs.orgresearchgate.net This reaction, which ultimately leads to a related nicotinate structure, highlights the utility of palladium catalysis in forming bonds to the pyridine ring, a key step that could be adapted for the synthesis of the target molecule. acs.orgresearchgate.net The use of a weak base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial for the success of this transformation. acs.orgresearchgate.net
Another catalytic approach involves the use of zinc acetate (B1210297) (Zn(OAc)₂) for the alcoholysis of activated amides, which are themselves prepared from tert-butyl 2-chloronicotinate. acs.orgresearchgate.net This two-step process demonstrates a biomimetic activation strategy where the C3-ester substituent facilitates the reaction. acs.orgresearchgate.net
Furthermore, the synthesis of tert-butyl ethers, a related transformation, has been achieved using basic lead carbonate as a reusable catalyst in the reaction of alcohols with tert-butyl bromide. sci-hub.se This suggests the potential for exploring similar solid-supported catalysts for the esterification of 2-cyanonicotinic acid.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd-G3-dcpf / Cs₂CO₃ | tert-butyl 2-chloronicotinate, Primary Amide | N-acyl-nicotinate | Mild conditions (40-50°C), High yield |
| Zn(OAc)₂ | tBu nic activated amides, Alcohol | Ester | Biomimetic activation, Neutral conditions |
| Basic Lead Carbonate | Alcohol, tert-butyl bromide | tert-Butyl Ether | Reusable catalyst, Solvent-free |
Solvent-Free and Environmentally Benign Protocols
Growing environmental concerns have spurred the development of solvent-free and eco-friendly synthetic methods. These approaches aim to reduce waste and the use of hazardous substances.
A novel and highly efficient method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O) under solvent- and base-free conditions facilitated by electromagnetic milling. rsc.orgrsc.org This green chemistry approach operates at ambient temperature without the need for external heating, making it particularly suitable for sensitive molecules. rsc.org
Another example of a solvent-free method is the N-alkylation of imidazole (B134444) with tert-butyl chloroacetate, which proceeds without the use of hazardous solvents and offers high yields and a simple work-up procedure. ajgreenchem.com While not directly synthesizing the target molecule, this demonstrates the feasibility of solvent-free conditions for reactions involving tert-butyl ester formation.
The synthesis of tert-butyl ethers has also been successfully conducted under solvent-free conditions using tert-butyl bromide in the presence of basic lead carbonate. sci-hub.se The catalyst in this process can be easily recovered and reused, further enhancing its environmental credentials. sci-hub.se
| Method | Reagents | Conditions | Advantages |
| Electromagnetic Milling | Carboxylic Acid, (Boc)₂O | Solvent-free, Base-free, Room Temperature | Green, High efficiency, Neutral conditions |
| N-alkylation | Imidazole, tert-butyl chloroacetate | Solvent-free | High yield, Simple work-up, Environmentally friendly |
| Catalytic Etherification | Alcohol, tert-butyl bromide, Lead Carbonate | Solvent-free, 35-45°C | Reusable catalyst, Good to excellent yields |
Application of Microwave Irradiation in Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields.
Microwave irradiation has been effectively used in the synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl-tert-butyl esters in aqueous media. mdpi.comnih.gov This protocol demonstrates that the tert-butoxy (B1229062) group can be an excellent leaving group under microwave conditions, a principle that could be relevant in certain synthetic strategies for this compound. mdpi.comnih.gov
In a different application, microwave-assisted ring closure of N-(4-hydroxybutyl)thioamides to form 4,5,6,7-tetrahydro-1,3-thiazepines has been achieved with high efficiency. beilstein-journals.org While the substrate is different, this showcases the utility of microwave heating to facilitate cyclization reactions, which can sometimes be a competing pathway in complex syntheses.
| Reaction Type | Substrate | Conditions | Outcome |
| Deprotection-Cyclization | Nα-Boc-dipeptidyl-tert-butyl esters | Aqueous media, Microwave irradiation | Excellent yields of 2,5-diketopiperazines |
| Ring Closure | N-(4-hydroxybutyl)thioamides | PPA esters, Microwave irradiation | High yields of tetrahydro-1,3-thiazepines |
Electrocatalytic and Photochemical Methods in tert-Butyl Ester Synthesis
Electrocatalytic and photochemical methods represent cutting-edge approaches in organic synthesis, often enabling unique transformations under mild conditions.
Photochemical reactions of alkyl phenylglyoxylates have been studied, revealing insights into the behavior of ester functional groups upon irradiation. acs.org While no product was formed from the photolysis of tert-butyl phenylglyoxylate, this study provides valuable information on the photostability of tert-butyl esters. acs.org In contrast, tert-butyl aroylperbenzoates have been shown to be efficient photochemical sources of radicals, making them useful as photoinitiators for polymerization. acs.org
A visible light-induced direct decarboxylative peroxidation of carboxylic acids has been developed, converting various carboxylic acids into peroxidation products. researchgate.net This method utilizes tert-butyl hydroperoxide as both the oxidant and the peroxyl source, avoiding the need for transition metals. researchgate.net
Electrocatalytic decarboxylative cross-coupling has been employed in the synthesis of complex molecules, demonstrating the power of radical-based approaches. nih.gov While not a direct synthesis of a simple tert-butyl ester, this methodology highlights the potential of electrochemistry in forming new carbon-carbon bonds, which could be a key step in a multi-step synthesis of the target compound.
Purification and Isolation Techniques for this compound
The purification and isolation of the final product are critical steps to ensure its purity and for subsequent applications. Standard laboratory techniques are typically employed.
For compounds with similar functionalities, purification is often achieved through column chromatography on silica (B1680970) gel. mdpi.comrsc.org A common solvent system for elution is a mixture of ethyl acetate and petroleum ether or cyclohexane. mdpi.comchemicalbook.com
After chromatographic purification, the fractions containing the desired product are combined, and the solvent is removed under reduced pressure, often using a rotary evaporator. mdpi.comchemicalbook.com
In cases where the product is a solid, recrystallization can be an effective purification method. rsc.org For liquid products, distillation under reduced pressure is a common technique to obtain the pure compound. orgsyn.org
Washing the organic phase with aqueous solutions such as sodium hydroxide (B78521), sodium thiosulfate, or brine is a standard work-up procedure to remove impurities before drying and concentration. sci-hub.seorgsyn.org The organic layer is typically dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is evaporated. sci-hub.sersc.org
Chemical Reactivity and Transformations of Tert Butyl 2 Cyanonicotinate
Reactivity of the tert-Butyl Ester Moiety
The bulky tert-butyl group sterically hinders the carbonyl carbon, which can affect the rate and mechanism of nucleophilic attack compared to less hindered esters. However, the stability of the tert-butyl cation makes the ester bond susceptible to cleavage under acidic conditions.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.org In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. wikipedia.org In a basic medium, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
The equilibrium of the reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products, such as a low-boiling alcohol, through distillation. wikipedia.org For instance, the conversion of a methyl or ethyl ester to an ester with a larger alkoxy group can be achieved by heating the mixture of the starting ester, an acid or base catalyst, and the desired alcohol. wikipedia.org
Phosphorus trichloride (B1173362) (PCl₃) has been shown to mediate the one-pot conversion of tert-butyl esters into other esters and amides. This transformation is believed to proceed through the in situ formation of an acid chloride intermediate. researchgate.net
A mixture of p-toluenesulfonic acid and sulfuric acid has demonstrated good performance as a catalyst in the transesterification of palm oil with methanol (B129727). nih.gov
Hydrolysis and Saponification
Hydrolysis of esters can occur under both acidic and basic conditions. Basic hydrolysis, also known as saponification, involves the reaction of an ester with a hydroxide (B78521) base, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate, which is no longer susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The final carboxylic acid can be obtained by a subsequent acidification step. masterorganicchemistry.com
While typical saponification methods often require harsh conditions like large excesses of hydroxides and high temperatures, milder protocols have been developed. arkat-usa.org For example, a non-aqueous system using methanolic sodium hydroxide in a mixture of methanol and dichloromethane (B109758) has been shown to efficiently hydrolyze hindered esters under milder conditions. arkat-usa.org
Cleavage of the tert-Butyl Ester
The tert-butyl ester group is a commonly used protecting group for carboxylic acids in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.
Acid-Mediated Deprotection
The cleavage of tert-butyl esters is frequently accomplished using strong acids such as trifluoroacetic acid (TFA). stackexchange.comnih.gov The mechanism involves protonation of the ester, followed by the departure of the stable tert-butyl carbocation, which then typically loses a proton to form isobutene. stackexchange.com The reaction with TFA can, in principle, be catalytic. stackexchange.com However, the formation of tert-butyl trifluoroacetate (B77799) as a byproduct can consume the catalyst. nih.gov
Aqueous phosphoric acid provides a milder and more environmentally friendly alternative for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This method is selective and tolerates other acid-sensitive groups. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
Selective deprotection of tert-butyl esters in the presence of other protecting groups, such as the Boc group, can be challenging. However, methods using concentrated sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane have been developed for the selective removal of the Boc group while leaving the tert-butyl ester intact. researchgate.net
Metal-Catalyzed Deprotection
Certain metal catalysts can facilitate the cleavage of tert-butyl esters. For instance, copper(II) triflate (Cu(OTf)₂) has been reported as a mild and effective catalyst for the de-tert-butylation of N,N-disubstituted amides, and this methodology has been extended to the deprotection of Boc groups. bath.ac.uk The reaction is believed to proceed via the slow release of triflic acid. bath.ac.uk
Cerium(III) chloride has been used as a Lewis acid catalyst for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups on amino acids. organic-chemistry.org
Radical-Mediated Deprotection
A novel method for the deprotection of tert-butyl groups involves the use of a triarylamminium radical cation, specifically tris(4-bromophenyl)aminium hexachloroantimonate, often referred to as "magic blue" (MB•+). organic-chemistry.orgresearchgate.netnih.govnih.gov In combination with triethylsilane, this system facilitates the mild cleavage of the C-O bond in tert-butyl esters, ethers, carbonates, and carbamates. organic-chemistry.orgnih.govnih.gov The reaction proceeds in high yields under neutral conditions and at room temperature, making it suitable for substrates with sensitive functional groups. organic-chemistry.orgnih.govnih.gov The proposed mechanism suggests that MB•+ acts as a Lewis acid, promoting the elimination of isobutene, while triethylsilane accelerates the reaction. organic-chemistry.org
Reactions Involving the Cyano Group
The cyano group of tert-butyl 2-cyanonicotinate is a versatile functional group that can undergo a variety of transformations. numberanalytics.com These reactions include nucleophilic additions, reductions, and cycloadditions.
Nucleophilic Additions to the Nitrile
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikidoc.org This reactivity allows for the conversion of the cyano group into other functional groups. For instance, nitriles can react with organometallic reagents, such as Grignard or organolithium reagents, to yield ketones after hydrolysis of the intermediate imine. chemistrysteps.com The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbon of the cyano group, forming an iminium intermediate, which is then hydrolyzed. chemistrysteps.com
Another significant nucleophilic addition is the hydrolysis of the nitrile to a carboxylic acid or an amide. numberanalytics.comsavemyexams.com This can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds through protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, followed by the attack of water. chemistrysteps.compressbooks.pub
| Reaction Type | Reagent | Product |
| Reaction with Organometallic Reagents | Grignard Reagent (RMgX) or Organolithium (RLi) | Ketone (after hydrolysis) |
| Hydrolysis (Acidic) | H₃O⁺ | Carboxylic Acid |
| Hydrolysis (Basic) | OH⁻, then H₃O⁺ | Carboxylic Acid |
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine or an aldehyde. numberanalytics.comwikipedia.org The reduction to a primary amine (R-CH₂NH₂) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgstudymind.co.ukchemguide.co.uk The reaction with LiAlH₄ involves the addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.compressbooks.pub Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum, or palladium at elevated temperature and pressure. wikipedia.orgchemguide.co.uk
A milder reduction using diisobutylaluminum hydride (DIBAL-H) can yield an aldehyde. pressbooks.pubwikipedia.org This reaction proceeds by the formation of an aluminum-nitrogen Lewis acid-base adduct, followed by hydride transfer and subsequent aqueous workup to produce the aldehyde. wikipedia.org A nickel boride catalyst system has also been shown to be effective for the reduction of nitriles to Boc-protected amines. organic-chemistry.org
| Reducing Agent | Product | Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Dry ether, followed by acid workup studymind.co.ukchemguide.co.uk |
| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine | Raney Ni, Pt, or Pd catalyst; elevated T/P wikipedia.orgchemguide.co.uk |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Followed by aqueous workup pressbooks.pubwikipedia.org |
| Nickel Boride (NiCl₂/NaBH₄) | Boc-protected Amine | In the presence of Boc-anhydride organic-chemistry.org |
| Potassium Borohydride (KBH₄)/Raney Ni | Primary Amine | Optimized conditions vary for aliphatic vs. aromatic nitriles umich.edu |
Cycloaddition Reactions of the Nitrile
The nitrile group, although generally a reluctant participant, can engage in cycloaddition reactions to form heterocyclic systems. numberanalytics.commit.edu These reactions, often [3+2] cycloadditions, typically involve the in situ generation of a more reactive species from the nitrile. For example, nitrile oxides, which can be generated from aldoximes, undergo 1,3-dipolar cycloaddition with dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles, respectively. nsf.govuchicago.edubeilstein-journals.org
Formal [4+2] and [2+2+2] cycloadditions involving nitriles have also been developed for the synthesis of substituted pyridines. acs.orgsemanticscholar.orgrsc.org These methods often require metal catalysis, for instance with cobalt, or proceed through pericyclic cascade mechanisms. mit.edursc.org
| Cycloaddition Type | Reactant(s) | Product | Notes |
| [3+2] Cycloaddition | Alkene/Alkyne | Isoxazoline/Isoxazole | Requires conversion of nitrile to nitrile oxide nsf.govuchicago.edu |
| Formal [4+2] Cycloaddition | 1-Methyl-1,3-(ar)enynes | Substituted Pyridine (B92270) | Utilizes alkali metal salts to enable C(sp³)–H bond activation acs.org |
| [2+2+2] Cycloaddition | Diynes or Alkynes | Substituted Pyridine | Often catalyzed by transition metals like Cobalt rsc.org |
| [1+5] Cycloaddition | N-formylmethyl-substituted enamides | Substituted Pyridine | Promoted by Zn(OTf)₂ nih.gov |
Transformations of the Pyridine Nucleus
The pyridine ring of this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. pearson.comgcwgandhinagar.com This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution (EAS), making these reactions more difficult compared to benzene. pearson.comgcwgandhinagar.commatanginicollege.ac.in The reaction, when it occurs, generally requires harsh conditions and proceeds predominantly at the 3- and 5-positions. uomosul.edu.iq This is because the carbocation intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by the adjacent positively charged nitrogen. uomosul.edu.iq The presence of the electron-withdrawing cyano and tert-butoxycarbonyl groups further deactivates the ring, making EAS on this compound even more challenging. The tert-butyl group, while generally an ortho-para director, can sterically hinder attack at the ortho position. stackexchange.comwikipedia.orgmsu.edu
| Reaction Type | Reactivity | Directing Effect | Typical Conditions |
| Nitration | Highly deactivated | Substitution at C-3 or C-5 | Vigorous (e.g., KNO₃, H₂SO₄, 300°C) uomosul.edu.iq |
| Halogenation | Highly deactivated | Substitution at C-3 or C-5 | Vigorous (e.g., Br₂, 300°C) uomosul.edu.iq |
| Friedel-Crafts | Generally no reaction | - | Standard Lewis acid catalysts are ineffective matanginicollege.ac.inwikipedia.org |
Nucleophilic Aromatic Substitution on the Pyridine Ring
Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r). gcwgandhinagar.commatanginicollege.ac.injscimedcentral.com This reactivity is enhanced by the presence of electron-withdrawing groups. SNA_r on pyridine typically occurs at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. matanginicollege.ac.inuomosul.edu.iqpressbooks.publibretexts.org
In the case of this compound, the presence of the cyano group at the 2-position makes this site a primary target for nucleophilic attack, potentially leading to the displacement of a suitable leaving group if one were present at that position. However, since the cyano group itself is not a typical leaving group in SNA_r, reactions at other positions would be more likely if a good leaving group (like a halide) were present. For example, in related 2-chloronicotinic acid derivatives, nucleophilic substitution at the 2-position is a key reaction. researchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards this type of substitution. pressbooks.publibretexts.orgmasterorganicchemistry.com
| Position of Attack | Relative Reactivity | Reason for Reactivity |
| C-2 / C-6 | High | Stabilization of the negative intermediate by the nitrogen atom matanginicollege.ac.inuomosul.edu.iq |
| C-4 | High | Stabilization of the negative intermediate by the nitrogen atom matanginicollege.ac.inuomosul.edu.iq |
| C-3 / C-5 | Low | No delocalization of the negative charge onto the nitrogen atom matanginicollege.ac.in |
Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Ring
The pyridine ring of this compound is an electron-deficient system, making it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the substitution of leaving groups (like halides or triflates) on the pyridine ring. The development of catalysts, particularly those based on palladium, has enabled a broad range of such transformations. eie.grwiley.comwikipedia.org
Key cross-coupling reactions applicable to the functionalization of nicotinic acid derivatives include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer mild conditions and high functional group tolerance, which are critical for the synthesis of complex molecules. wikipedia.orgwiley-vch.de While direct examples for this compound are specific to certain reaction types, its reactivity can be inferred from closely related 2-cyanopyridine (B140075) and nicotinate (B505614) ester systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. wikipedia.org It is a versatile method for forming C-C bonds. For pyridine systems, such as a hypothetical halo-substituted this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org
Studies on analogous compounds like 5-bromo-2-cyanopyridine (B14956) demonstrate successful Suzuki-Miyaura coupling. The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. The electronic nature of the pyridine ring, influenced by the cyano and ester groups, affects its reactivity.
| Catalyst System | Coupling Partners | Base | Solvent | Conditions | Yield | Reference |
| Palladium Catalyst | Aryl/Vinyl Boronic Acid | K₂CO₃ / Cs₂CO₃ | Toluene / Dioxane | 80-110 °C | Good to Excellent | wikipedia.org |
| Pd(OAc)₂ / PCy₃ | Aryl/Vinyl Triflate | K₃PO₄ | Toluene | Room Temp to 100°C | High | organic-chemistry.org |
| Pd/NHC Precatalyst | Aryl Boronic Acid | K₂CO₃ | 2-MeTHF | 80 °C | High | organic-chemistry.org |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyridine Scaffolds. |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for synthesizing alkynyl-substituted pyridines, which are valuable precursors for more complex heterocyclic structures.
Research on bromo-substituted 2-cyanopyridines shows efficient Sonogashira coupling with a variety of terminal alkynes. researchgate.net The reaction is generally robust and tolerates numerous functional groups. scirp.org A typical procedure involves a palladium source like Pd(CF₃COO)₂, a phosphine ligand, a copper(I) salt (e.g., CuI), and an amine base in a solvent like DMF. scirp.org Copper-free conditions have also been developed to avoid the homocoupling of alkynes, a common side reaction. wikipedia.org
| Catalyst System | Coupling Partners | Base | Solvent | Conditions | Yield | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Terminal Alkyne | Et₃N | DMF | 100 °C | Good to Excellent | scirp.org |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | i-Pr₂NH | THF | Room Temp | High | researchgate.net |
| Dipyridylpalladium Complex | Terminal Alkyne | TBAA | NMP | Room Temp | High | wikipedia.org |
| Table 2: Typical Conditions for Sonogashira Coupling on Pyridine Scaffolds. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. libretexts.orgwikipedia.orgnih.gov This reaction provides a direct route to N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.
A key application directly related to the target compound involves the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate with primary amides. acs.org This transformation utilizes a palladium precatalyst with a specialized phosphine ligand, 1,1′-bis(dicyclohexylphosphino)ferrocene, and a mild base like cesium carbonate, to successfully form the C-N bond at a moderate temperature. acs.org This demonstrates the feasibility of applying Buchwald-Hartwig conditions to the tert-butyl nicotinate scaffold. The choice of ligand and base is crucial to avoid side reactions, such as the hydrolysis of the ester group. libretexts.org
| Catalyst System | Coupling Partners | Base | Solvent | Conditions | Yield | Reference |
| Pd(II)-NHC precatalyst / (Dicyclohexylphosphino)ferrocene | Primary Amide | Cs₂CO₃ | 2-MeTHF | 40 °C | High | acs.org |
| Pd(OAc)₂ / X-Phos | Substituted Aniline | KOt-Bu | Toluene | Microwave | Good to Excellent | beilstein-journals.org |
| Pd₂(dba)₃ / BINAP | Primary/Secondary Amine | NaOt-Bu | Toluene | 80-110 °C | High | wikipedia.org |
| Table 3: Established Conditions for Buchwald-Hartwig Amination on Nicotinate and Related Scaffolds. |
Derivatization Strategies for Advanced Chemical Entities
The functional groups present in this compound—the tert-butyl ester and the cyano group—serve as versatile handles for its conversion into more complex molecules and advanced chemical entities, such as fused heterocyclic systems and bioconjugates.
One prominent strategy involves using the nicotinate framework as a directing group to facilitate transformations at adjacent positions. For instance, after installing the tert-butyl nicotinate moiety onto a primary amide via Buchwald-Hartwig amidation, the resulting N-acylaminonicotinate can undergo further reactions. acs.org The nicotinate acts as a directing group that activates the amide bond, enabling its cleavage and subsequent transformation, such as a Zn-catalyzed amide-to-ester conversion under mild, neutral conditions. acs.org This two-step sequence allows primary amides to be converted into esters, a transformation that is otherwise challenging.
The cyano group at the C-2 position is also a key site for derivatization. It can react with nucleophiles or participate in cyclization reactions. A notable example is its conversion to an amidoxime. Following a Sonogashira coupling on a related 2-cyanopyridine, the cyano group can be treated with hydroxylamine (B1172632) to generate the corresponding amidoxime. researchgate.net Amidoximes are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids or as precursors to 1,2,4-oxadiazoles.
Furthermore, the reactivity of the 2-cyanopyridine moiety has been exploited for bioconjugation. The cyano group can react selectively with the thiol of an N-terminal cysteine residue in peptides under mild aqueous conditions. rsc.org This reaction proceeds through a thioimidate intermediate, which then cyclizes and leads to peptide bond cleavage, demonstrating a sophisticated application in chemical biology. rsc.org
Finally, the combination of the cyano and ester functionalities makes this compound an ideal precursor for the synthesis of fused N-heterocycles. nih.govsioc-journal.cn Through multi-step sequences often involving reduction of the cyano group or cyclization with an adjacent substituent (introduced via cross-coupling), a variety of fused bicyclic systems, such as pyrido[2,3-d]pyrimidines or other related pharmacophores, can be constructed. nih.govmdpi.com
| Starting Material Moiety | Reagent(s) | Transformation | Resulting Entity | Application / Significance | Reference |
| N-Acylaminonicotinate | Zn(OAc)₂, Alcohol | Directed Amide-to-Ester Conversion | Ester Derivative | Mild amide bond cleavage, synthesis of complex esters | acs.org |
| 2-Cyanopyridine | Hydroxylamine | Cyano Group Conversion | Amidoxime Derivative | Synthesis of bioisosteres and heterocyclic precursors | researchgate.net |
| 2-Cyanopyridine | N-Terminal Cysteine | Bioconjugation / Cyclization | Thiazoline Adduct | Selective peptide modification and cleavage | rsc.org |
| 2-Cyanonicotinate | Various (multi-step) | Annulation / Cyclization | Fused N-Heterocycle | Construction of complex pharmacophores | sioc-journal.cnnih.gov |
| Table 4: Derivatization Strategies and Resulting Advanced Chemical Entities. |
Applications in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The strategic placement of the cyano and ester functionalities in tert-butyl 2-cyanonicotinate makes it an ideal precursor for the construction of more complex nitrogen-containing heterocyclic systems. Its utility is particularly evident in the synthesis of substituted and fused pyridine (B92270) derivatives.
The nicotinate (B505614) framework is a common feature in many biologically active compounds. This compound serves as a platform for accessing a range of substituted nicotinates. The ester and cyano groups can be modified, or they can direct the introduction of new substituents onto the pyridine ring. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, thereby providing access to a variety of 2-substituted nicotinates.
Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, although this is less common for nicotinates unless further activated. A more general approach involves the synthesis of highly substituted nicotinates from acyclic precursors. For example, a related compound, tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate, was synthesized from 3-methoxypropionitrile, tert-butyl bromoacetate, and ethoxymethylenemalononitrile, demonstrating a route to complex nicotinates. uni-muenchen.de While not a direct transformation of this compound, this illustrates the importance of the substituted nicotinate scaffold in synthetic chemistry.
A key synthetic strategy involving related nicotinate derivatives is the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate. This reaction is used to install the nicotinate as a directing group to facilitate the subsequent zinc-catalyzed cleavage of primary amides, transforming them into esters under mild conditions. acs.org This process highlights the utility of the nicotinate moiety in directing further transformations.
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| tert-Butyl 2-chloronicotinate | Primary Amide, Pd-catalyst, Ligand, Base | tert-Butyl 2-(acylamino)nicotinate | Directing group installation | acs.org |
| tert-Butyl 2-(acylamino)nicotinate | Zn(OAc)₂, Alcohol | Alkyl Ester + tert-Butyl 2-aminonicotinate | Directed amide-to-ester conversion | acs.org |
The construction of fused pyridine heterocycles is of significant interest in medicinal chemistry and materials science due to their rigid structures and diverse biological activities. organic-chemistry.org this compound, with its vicinal cyano and ester groups, is an ideal substrate for annulation reactions to build fused ring systems. The general strategy involves the reaction of the 2-cyanonicotinate with a binucleophile, where one nucleophilic center attacks the cyano group and the other attacks the ester carbonyl, leading to a cyclization cascade.
A prominent example of this type of reaction is the synthesis of 4-azafluorenone alkaloids, which can be derived from the cyclization of 2-arylnicotinates. uni-muenchen.deresearchgate.net While direct acid-mediated cyclization of some 2-arylnicotinate precursors can be problematic due to side reactions like lactonization, alternative radical cyclization methods have been developed. uni-muenchen.deresearchgate.net These strategies underscore the importance of the nicotinate framework as a key component in the synthesis of complex, fused heterocyclic structures.
Pyridopyrimidines are a class of fused heterocycles that exhibit a wide array of pharmacological properties, including anticancer and anti-inflammatory activities. journaljpri.comnih.govmdpi.com The synthesis of the pyridopyrimidine core often relies on the condensation of an ortho-amino-cyano-pyridine or a related derivative with a one-carbon unit source like formic acid or an orthoformate.
This compound is a suitable precursor for this transformation. The synthesis would typically involve a two-step process:
Reduction of the cyano group to an amine or, more commonly, transformation of the ester into an amide followed by reaction with a reagent that can form the pyrimidine (B1678525) ring with the adjacent cyano group.
An alternative and more direct approach is the reaction of the 2-cyanonicotinate with a dinucleophile such as guanidine (B92328) or urea. The reaction with guanidine, for example, would proceed by the attack of one amino group of guanidine on the electrophilic carbon of the cyano group, followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. This sequence results in the formation of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative.
The general synthetic routes toward pyridopyrimidines often start with precursors like 2-aminonicotinonitriles, which are condensed with various reagents to form the fused pyrimidine ring. journaljpri.comscirp.org The conversion of this compound to such a precursor, or its direct use in a one-pot reaction, represents a key application of this compound.
| Precursor Type | Reagent | Fused Heterocycle | General Reaction | Reference |
|---|---|---|---|---|
| 2-Aminonicotinonitrile | Guanidine | Pyrido[2,3-d]pyrimidine | Cyclocondensation | mdpi.com |
| 2-Aminonicotinonitrile | Formamide | Pyrido[2,3-d]pyrimidine | Cyclocondensation | journaljpri.com |
| 4-Aminouracil, Aldehyde, Malononitrile | (NH₄)₂HPO₄ or Microwave | Pyrido[2,3-d]pyrimidine | One-pot, three-component reaction | scirp.org |
Construction of Fused Pyridine Ring Systems
Role in Total Synthesis of Natural Products and Bioactive Molecules
While direct examples citing this compound in the total synthesis of specific natural products are not prominent in the literature, its structural motifs are integral to the synthesis of various bioactive alkaloids and pharmacophore analogues. The nicotinate core is a key intermediate in pathways leading to complex molecular architectures.
Alkaloids are a diverse group of naturally occurring compounds that often possess significant biological activity. Many alkaloids feature a pyridine or a fused pyridine ring system within their structure. Synthetic strategies toward these molecules often rely on the construction of a suitably substituted pyridine ring early in the sequence.
The nicotinate structure, as found in this compound, is a precursor to key intermediates in alkaloid synthesis. For example, the synthesis of 4-azafluorenone alkaloids like onychine and darienine (B39280) utilizes 2-arylnicotinic acid esters as starting points for intramolecular cyclization reactions. uni-muenchen.deresearchgate.net In these syntheses, the nicotinate ester is first coupled with an aryl partner (e.g., via Suzuki or Stille coupling), and the resulting biaryl system is then cyclized to form the tricyclic alkaloid core. The ester functionality can be reduced to a hydroxymethyl group, which then participates in a radical cyclization to build the final ring system, a strategy that avoids undesirable side reactions. uni-muenchen.de Although specific examples may use methyl or ethyl esters, the tert-butyl ester offers the advantage of being removable under conditions that might not affect other sensitive functional groups in a complex synthetic intermediate.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The synthesis of analogues of known pharmacophores is a cornerstone of medicinal chemistry and drug discovery, aimed at improving potency, selectivity, or pharmacokinetic properties. frontiersin.org
The pyridopyrimidine scaffold, readily accessible from 2-cyanonicotinate precursors, is a well-established pharmacophore. It is found in numerous kinase inhibitors and other therapeutic agents. nih.gov By using this compound, chemists can access this privileged scaffold and subsequently elaborate it by introducing various substituents. The ability to modify the pyridine and the newly formed pyrimidine rings allows for the systematic exploration of the structure-activity relationship (SAR) around the core. For instance, new series of pyrido[2,3-d]pyrimidines have been synthesized and evaluated as PIM-1 kinase inhibitors, demonstrating potent cytotoxicity against cancer cell lines. nih.gov The synthetic route to these compounds often involves the cyclization of a 2-aminonicotinonitrile derivative, which can be conceptually derived from a 2-cyanonicotinate.
Intermediate in Synthetic Pathways to Alkaloids
Development of New Reagents and Catalysts Utilizing the this compound Scaffold
The this compound scaffold and its analogues are valuable building blocks in organic synthesis, primarily for the construction of more complex heterocyclic systems. sigmaaldrich.comcymitquimica.com While the direct use of this compound as a catalyst has not been extensively documented, its structural motifs are integral to the development of novel reagents and molecular frameworks. A significant application is found in the synthesis of quinazoline-2,4(1H,3H)-diones from structurally related tert-butyl (2-cyanoaryl)carbamates. rsc.org
This method provides a robust pathway to a class of compounds known for their medicinal importance, serving as precursors to drugs like alfuzosin, prazosin, and the investigational drug zenarestat. rsc.org The synthesis utilizes readily available Boc-protected ortho-amino nitriles, which undergo efficient cyclization. The reaction is notable for its mild conditions, proceeding smoothly at room temperature, and its compatibility with a wide array of functional groups on the aromatic and heteroaromatic substrates. rsc.org
The versatility of this approach allows for the creation of a diverse library of substituted quinazoline-2,4(1H,3H)-diones, highlighting the utility of the cyanoaryl carbamate (B1207046) scaffold as a key synthetic intermediate. This strategy has been successfully applied to the simplified synthesis of natural products such as goshuyuamide II and another alkaloid isolated from Zanthoxylum arborescens. rsc.org
Table 1: Examples of Synthesized Quinazoline-2,4(1H,3H)-diones from tert-Butyl (2-cyanoaryl)carbamate Precursors rsc.org
| Starting Material (tert-Butyl (2-cyanoaryl)carbamate) | Product (Quinazoline-2,4(1H,3H)-dione) | Yield (%) |
| tert-butyl (2-cyanophenyl)carbamate | Quinazoline-2,4(1H,3H)-dione | 92 |
| tert-butyl (2-cyano-4-methylphenyl)carbamate | 6-Methylquinazoline-2,4(1H,3H)-dione | 90 |
| tert-butyl (4-bromo-2-cyanophenyl)carbamate | 6-Bromoquinazoline-2,4(1H,3H)-dione | 94 |
| tert-butyl (2-cyano-4-fluorophenyl)carbamate | 6-Fluoroquinazoline-2,4(1H,3H)-dione | 89 |
| tert-butyl (2-cyano-4-nitrophenyl)carbamate | 6-Nitroquinazoline-2,4(1H,3H)-dione | 85 |
| tert-butyl (3-cyanopyridin-2-yl)carbamate | Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | 88 |
Mechanistic Studies of Reactions Involving this compound
The reactivity of the this compound scaffold is characterized by the interplay between the nitrile group, the tert-butyl ester, and the pyridine ring. Mechanistic studies often focus on transformations involving these functional groups. A well-documented reaction mechanism for a closely related class of compounds, tert-butyl (2-cyanoaryl)carbamates, involves a base-mediated intramolecular cyclization to form quinazoline-2,4(1H,3H)-diones. rsc.org
The reaction is initiated by the deprotonation of the carbamate nitrogen under basic conditions. The resulting anion then attacks the adjacent nitrile group in an intramolecular fashion. This cyclization is a key step, forming a new five-membered ring intermediate. This process is analogous to cyclization reactions observed in other systems where a nucleophilic nitrogen is positioned ortho to a nitrile group. researchgate.net
A proposed mechanism for the synthesis of quinazoline-2,4(1H,3H)-diones from tert-butyl (2-cyanoaryl)carbamates proceeds as follows:
Initial Attack: The reaction commences with the nucleophilic attack of hydroperoxide anion (from H₂O₂) on the nitrile carbon of the tert-butyl (2-cyanoaryl)carbamate.
Intramolecular Cyclization: This is followed by an intramolecular cyclization where the carbamate nitrogen attacks the carbon of the newly formed peroxyimidic acid intermediate.
Rearrangement and Elimination: The subsequent collapse of the tetrahedral intermediate leads to the elimination of the tert-butyl group and water, forming the stable quinazoline-2,4(1H,3H)-dione ring system. rsc.org
This transformation highlights the role of the tert-butoxycarbonyl (Boc) group not only as a protecting group but also as a crucial participant in the cyclization cascade, facilitating the formation of the heterocyclic product. The stability of the tert-butyl cation makes the tert-butoxy (B1229062) group an excellent leaving group under the reaction conditions. rsc.orglibretexts.org The general principles of nucleophilic substitution and intramolecular cyclization are fundamental to understanding the reactivity of this class of compounds. masterorganicchemistry.comlibretexts.org
Medicinal Chemistry and Pharmaceutical Relevance
Design and Synthesis of Drug-like Molecules Featuring the Nicotinate (B505614) Core
The nicotinate core, which is the pyridine (B92270) carboxylic acid ester component of tert-Butyl 2-cyanonicotinate, is a privileged structure in drug design. This scaffold is present in numerous biologically active compounds and provides a framework for developing new therapeutic agents. frontiersin.orggu.se
Scaffold for Ligand Design
The 2-cyanonicotinate framework is an important building block for creating ligands that can interact with various biological targets. cymitquimica.com Its structure allows for modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired interactions with proteins and other biological macromolecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in various interactions, making it a versatile scaffold in the design of new drugs. frontiersin.orgnih.gov The synthesis of derivatives often involves leveraging the reactivity of the cyano and ester groups to build more complex molecules. nih.govliverpool.ac.uk
Bioisosteric Replacements of the tert-Butyl Group in Drug Discovery
The tert-butyl group is a common feature in drug molecules, often used to provide steric bulk or increase lipophilicity. However, it can also introduce metabolic liabilities. researchgate.nethyphadiscovery.com Bioisosteric replacement, the substitution of one group for another with similar physical or chemical properties, is a key strategy in medicinal chemistry to overcome these issues. cambridgemedchemconsulting.com
The tert-butyl ester group in molecules derived from this compound can be susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism and clearance. acs.org This can limit a drug candidate's oral bioavailability and duration of action. nih.gov Medicinal chemists often replace the tert-butyl group with other chemical moieties to enhance metabolic stability. researchgate.netnih.gov
For example, replacing a metabolically vulnerable tert-butyl group with structures like a trifluoromethylcyclopropyl group has been shown to significantly increase metabolic stability both in vitro and in vivo. nih.govresearchgate.net This is because such groups are less prone to enzymatic degradation by cytochrome P450 enzymes. hyphadiscovery.comnih.gov Studies have demonstrated that while simple alkyl esters like methyl and ethyl are often unstable, the bulkier tert-butyl ester can be more resistant to hydrolysis in certain biological environments like the gastrointestinal tract. acs.org However, in other contexts, it remains a site of metabolic attack. hyphadiscovery.com The strategic replacement of the tert-butyl group is therefore a critical step in optimizing the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov
| Group | Rationale for Replacement | Observed Impact on Metabolic Stability | Reference |
|---|---|---|---|
| Trifluoromethylcyclopropyl | Removes sp³ C-H bonds susceptible to oxidation. | Consistently increased metabolic stability in vitro and in vivo compared to tert-butyl. | nih.govresearchgate.net |
| Trifluoromethyl oxetane | Acts as a bioisostere with reduced lipophilicity. | Improved metabolic stability relative to the tert-butyl analogue. | cambridgemedchemconsulting.com |
| Bicyclo[1.1.1]pentane (BCP) | Mimics the steric bulk of a tert-butyl group while improving physicochemical properties. | Can significantly enhance metabolic stability. | researchgate.net |
| Trimethylsilyl | Reduces lipophilicity (LogP) while maintaining biological activity. | Metabolism appeared to be unchanged in a specific case (BIRB-796). | cambridgemedchemconsulting.com |
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. nih.govfrontiersin.org Antagonists of this receptor have been investigated for their potential in treating neurological disorders. nih.gov The structure of a ligand, including groups like the tert-butyl ester, plays a crucial role in how tightly it binds to the receptor.
In the development of H3R ligands, the tert-butyl group is often part of a larger molecule, frequently positioned in a way that it occupies a specific pocket within the receptor's binding site. mdpi.com Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity, are essential in this context. nih.gov Modifying or replacing the tert-butyl group can significantly alter a ligand's affinity and selectivity for the H3R. For instance, research on tert-butylphenoxy derivatives has shown that both the amine moiety and the length of the alkyl chain are critical for H3R affinity. mdpi.com In some series of compounds, replacing a piperidine (B6355638) ring with other cyclic amines like 3-methylpiperidine (B147322) or azepane resulted in high affinity for the receptor. mdpi.com These studies highlight the intricate relationship between a ligand's chemical structure and its ability to bind effectively to a biological target like the H3R.
| Compound Series | Structural Variation | Effect on Histamine H3R Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 4-tert-Butylphenoxy derivatives | Exchange of piperidine for other cyclic amines (pyrrolidine, azepane) | Piperidine, 3-methylpiperidine, and azepane derivatives showed the highest affinity (Ki < 100 nM). | mdpi.com |
| tert-Amylphenoxyalkyl (homo)piperidine derivatives | Docking studies on H3R models | Ligands were predicted to bind to key residues such as Y3.33 and E5.46. | mdpi.com |
| Cyclohexylamine (B46788) derivatives | Substituent modifications on the cyclohexylamine moiety | Atomic properties like mass, charge, and polarizability were found to be important for optimizing binding affinity. | researchgate.net |
| Benzofuran derivatives | SAR study of substituted pyrrolidines | Identified key structural features for H3 receptor antagonist activity. | nih.gov |
Impact on Metabolic Stability
Preclinical Studies and Early Drug Discovery Applications
In the early stages of drug discovery, derivatives of compounds like this compound are used in preclinical studies to identify and validate new drug targets. These studies are fundamental to understanding the biological basis of a disease and how a potential drug might intervene.
Target Identification and Validation Using Derivatives
Target identification is the process of pinpointing the specific biological molecule (e.g., a protein or enzyme) whose activity can be modulated by a drug to produce a therapeutic effect. researchgate.netnuvisan.com Derivatives of this compound can be synthesized and screened against various biological assays to identify their targets. Phenotypic screening, where compounds are tested for their effect on cell behavior without prior knowledge of the target, is one approach. nuvisan.com Once a "hit" compound is found, target deconvolution methods are used to identify its molecular target. nuvisan.com
Computational methods, such as machine learning and network-based approaches, are also increasingly used to predict the targets of small molecules. nih.govplos.orgmdpi.com For example, a library of nicotinate derivatives could be computationally screened against a panel of known protein structures to predict potential binding interactions. These predictions can then be confirmed through experimental validation, guiding the drug discovery process and helping to elucidate the mechanism of action of novel compounds. nuvisan.com
| Derivative Class/Compound | Investigated Target/Pathway | Preclinical Application | Reference |
|---|---|---|---|
| Pyridine derivatives | P2Y12 receptor | Investigated as potent and reversible antagonists for anti-thrombotic agents. | google.com |
| 2-Alkynylpyridine derivatives | mGlu5 receptor | Synthesized to study structure-activity relationships for mGluR5 antagonists. | gu.se |
| Benzofuran derivatives (related scaffold) | Histamine H3 receptor | Found to have inhibitory effects, suggesting potential for neurodegenerative disease research. | jst.go.jp |
| Bridged bicyclic compounds (FXR modulators) | Farnesoid X receptor (FXR) | Investigated in preclinical models for fibrosis, cancer, and metabolic disorders. | google.com |
Structure-Activity Relationship (SAR) Studies of Nicotinate Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. For nicotinate analogues, these studies investigate how chemical modifications to the core structure influence their biological activity. Key areas of modification include the pyridine ring and the ester group.
The biological activity of nicotinate derivatives can be significantly altered by the type and position of substituents. For instance, in a series of hydroxylated and prenylated xanthones, the position and number of hydroxyl and prenyl groups substantially influenced their anti-proliferative activity. researchgate.net Specifically, a hydroxyl group ortho to the carbonyl function was found to be a significant contributor to cytotoxicity. researchgate.net Similarly, for pyrrolidine-modified nicotine (B1678760) agonists, large substituents at various positions on the pyrrolidine (B122466) ring were detrimental to binding affinity for the neuronal nicotinic acetylcholine (B1216132) receptor. nih.gov
The nature of the ester group in nicotinate analogues is also a critical determinant of activity. Different ester forms can affect the compound's interaction with biological targets. mdpi.com In the context of 2-cyanopyridine (B140075) derivatives, the size and chemical nature of substituent groups are key in determining the strength of ligand-protein interactions. nih.gov
The following table summarizes the general SAR findings for nicotinate and related heterocyclic analogues based on available research.
Table 1: Structure-Activity Relationship (SAR) Insights for Nicotinate Analogues
| Molecular Scaffold Modification | Observation | Implication for Biological Activity |
|---|---|---|
| Pyridine Ring Substitution | The position and nature of substituents on the pyridine ring significantly impact biological activity. researchgate.net | Alterations can modulate binding affinity and selectivity for target proteins. |
| Ester Group Variation | The size and chemical properties of the ester group influence interactions with biological targets. mdpi.com | Can be modified to fine-tune potency and pharmacokinetic properties. |
| Substituents on Attached Rings | Large substituents on rings attached to the core structure can be detrimental to binding affinity. nih.gov | Steric hindrance can prevent optimal interaction with the binding site. |
| 2-Cyanopyridine Substituents | The size and chemical type of groups on 2-cyanopyridine derivatives determine the strength of protein-ligand interactions. nih.gov | Crucial for optimizing the potency of enzyme inhibitors. |
Implications for Prodrug Design and Delivery Systems
The chemical structure of this compound makes it a candidate for incorporation into prodrugs, which are inactive or less active molecules that are converted into an active drug within the body.
Ester Prodrug Strategies
The tert-butyl ester group is a key feature in prodrug design. Ester prodrugs are commonly used to enhance the properties of a parent drug, such as solubility, stability, and permeability. The tert-butyl ester, in particular, can serve as a lipophilic moiety, potentially improving a drug's ability to cross cellular membranes. vulcanchem.com
A primary advantage of the tert-butyl ester in prodrug strategies is its stability profile. It is generally stable under basic conditions but can be hydrolyzed to the corresponding carboxylic acid under acidic conditions or by enzymatic action in vivo. vulcanchem.com This cleavage releases the active form of the drug at or near its site of action, which can enhance bioavailability. vulcanchem.com The use of a tert-butyl ester can be a strategic choice to protect a carboxylic acid group during synthesis or to improve the pharmacokinetic profile of a drug. acs.orgnih.gov
Bioconjugation and Drug Targeting Approaches
Bioconjugation involves linking a drug molecule to a larger entity, such as a peptide or antibody, to direct it to a specific site in the body, such as a tumor. This targeted delivery can increase the drug's efficacy and reduce side effects. nih.govfrontiersin.org The nicotinate structure can be incorporated into such systems.
Recent research has focused on developing methods for the late-stage conjugation of nicotinates to bioactive molecules. nih.govresearchgate.net This involves creating a stable link between the nicotinate derivative and a targeting moiety. nih.gov The linker itself is a critical component, as it must be stable in circulation but allow for the release of the active drug at the target site. frontiersin.org Different linker chemistries, including cleavable and non-cleavable options, are employed to achieve this controlled release. nih.govgoogle.com The ability to conjugate nicotinic acid derivatives to other pharmaceutical agents opens up possibilities for creating novel targeted therapies. nih.gov
Computational Chemistry in Drug Design with this compound Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling faster and more cost-effective identification and optimization of drug candidates. steeronresearch.com
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. plos.org It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a protein target. nih.govnih.gov
These docking studies provide insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov For example, docking studies with nicotinate derivatives have been used to rationalize their inhibitory potency against enzymes like COX-2. nih.gov By analyzing these interactions, medicinal chemists can design new molecules with improved binding affinity and selectivity. nih.govnih.gov The process often involves creating a grid box around the active site of the target protein and using algorithms to find the best binding poses for the ligand. plos.org
ADMET Prediction and Optimization
A significant challenge in drug development is ensuring that a candidate molecule has acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational tools are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds that are likely to fail later on. steeronresearch.comnih.gov
For pyridine derivatives, including those related to this compound, in silico ADMET prediction models can estimate properties like oral bioavailability, metabolic stability, and potential toxicity. nih.govjocpr.comchemrevlett.com These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its physicochemical and biological properties. chemrevlett.comfrontiersin.org By identifying potential ADMET liabilities early, researchers can make strategic modifications to the molecule's structure to improve its drug-like properties and optimize its pharmacokinetic profile. nih.govfrontiersin.org
Table 2: Computational Tools in Drug Design for Nicotinate Derivatives
| Computational Technique | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. plos.orgmdpi.com | Identifies key amino acid interactions and helps in the rational design of more potent inhibitors. nih.govnih.gov |
| ADMET Prediction | In silico evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. steeronresearch.comchemrevlett.com | Helps in early identification of potential pharmacokinetic and toxicity issues, guiding lead optimization. nih.govtandfonline.com |
| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity or properties. chemrevlett.comfrontiersin.org | Predicts the activity and ADMET properties of new, unsynthesized compounds. frontiersin.org |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
In the field of medicinal chemistry, understanding the intricate details of reaction mechanisms is paramount for the rational design and optimization of synthetic routes toward pharmaceutically relevant molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the energetic and structural landscapes of chemical reactions. nih.govchimicatechnoacta.ru These computational methods provide invaluable insights into transient structures, reaction intermediates, and transition states that are often difficult or impossible to characterize experimentally. nih.gov
While specific quantum chemical studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of these computational methods can be understood by examining studies on structurally related nicotinic acid derivatives and cyanation reactions of pyridine rings. Such studies demonstrate the potential of computational chemistry to unravel the mechanistic details relevant to the synthesis and reactivity of this compound.
Theoretical investigations into the reactivity of pyridine derivatives often explore how substituents influence the electronic properties and, consequently, the reaction pathways. researchgate.net For a molecule like this compound, quantum chemical calculations could be employed to:
Analyze Ground State Properties: Determine the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the reactant. The energies and shapes of these orbitals are crucial in predicting the molecule's reactivity toward nucleophiles or electrophiles. chimicatechnoacta.ru
Map Potential Energy Surfaces: Elucidate the step-by-step mechanism of reactions, such as nucleophilic substitution at the pyridine ring or hydrolysis of the ester or nitrile groups. This involves locating and characterizing the energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.
Determine Activation Energies: Calculate the energy barriers (activation energies) for different potential reaction pathways. By comparing these barriers, chemists can predict the most likely reaction mechanism and understand the factors that control reaction rates and selectivity. rsc.org
Investigate Regioselectivity: In reactions where multiple products can be formed, such as the further functionalization of the pyridine ring, DFT calculations can explain and predict the observed regioselectivity by comparing the activation barriers leading to each regioisomer. researchgate.net
Elucidate the Role of Catalysts: In catalyzed reactions, computational studies can model the interaction of the substrate with the catalyst, clarifying how the catalyst lowers the activation energy and influences the reaction outcome. For instance, in a study on the Zn-catalyzed amide cleavage directed by a tert-butyl nicotinate group, computational analysis revealed how the zinc center chelates with the substrate and activates the reacting molecules. acs.orgresearchgate.net
A hypothetical application of DFT calculations to a reaction involving a nicotinate derivative is illustrated in the table below. The data represents the kind of energetic information that would be obtained from a computational study to compare different reaction pathways.
| Reaction Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials at their ground state. |
| Transition State 1 (TS1) | +25.4 | Energy barrier for the first step of Pathway A. |
| Intermediate 1 | +5.2 | A metastable species formed after crossing TS1. |
| Transition State 2 (TS2) | +18.9 | Energy barrier for the second step of Pathway A. |
| Product A | -15.7 | The final product of Pathway A. |
| Transition State 3 (TS3) | +31.2 | Energy barrier for Pathway B. |
| Product B | -10.3 | The final product of Pathway B. |
Note: The values in this table are hypothetical and for illustrative purposes only. They demonstrate how computational chemistry can be used to compare the energetic favorability of different reaction pathways. In this example, Pathway A would be predicted to be the major reaction pathway due to the lower activation energy of its rate-determining step compared to Pathway B.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For tert-Butyl 2-cyanonicotinate, the spectrum is expected to show characteristic signals for both the substituted pyridine (B92270) ring and the tert-butyl ester group.
The pyridine ring contains three aromatic protons (H-4, H-5, and H-6), which would appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrile and ester groups. The signals would exhibit splitting patterns (doublet of doublets) based on their coupling to adjacent protons. The tert-butyl group's nine equivalent protons would produce a sharp singlet in the upfield region (around δ 1.6 ppm).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.8 | dd | 1H | H-6 |
| ~8.4 | dd | 1H | H-4 |
| ~7.6 | dd | 1H | H-5 |
| ~1.6 | s | 9H | -C(CH₃)₃ |
Note: These are predicted values based on typical chemical shifts for this structural motif. Actual experimental values may vary slightly.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a signal for each unique carbon atom.
There are 11 carbon atoms in the molecule, but due to the three equivalent methyl groups of the tert-butyl moiety, a total of nine distinct signals are expected. The spectrum would show signals for five pyridine ring carbons, one nitrile carbon, one ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and one signal for the three equivalent methyl carbons. The carbonyl and aromatic carbons are the most deshielded, appearing furthest downfield. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~163 | C=O (Ester) |
| ~155 | C-6 |
| ~153 | C-4 |
| ~135 | C-2 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~115 | -C≡N |
| ~84 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Note: These are predicted values. Quaternary carbon signals (C-2, C-3, C=O, -C(CH₃)₃) are typically weaker.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. pensoft.net For this compound, COSY would show cross-peaks between the signals of H-4 and H-5, and between H-5 and H-6, confirming their positions on the pyridine ring. pensoft.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. pensoft.net It would be used to definitively assign which proton is attached to which carbon on the pyridine ring (e.g., H-4 to C-4, H-5 to C-5, H-6 to C-6) and to confirm the assignment of the tert-butyl methyl protons to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is key for mapping out the entire molecular structure. bldpharm.com Expected key correlations would include the tert-butyl protons showing a cross-peak to the ester carbonyl carbon (³J coupling) and the quaternary carbon of the tert-butyl group (²J coupling). Furthermore, the aromatic protons would show correlations to neighboring carbons, helping to place the cyano and ester substituents correctly on the ring. bldpharm.com
13C NMR for Carbon Skeleton Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₂N₂O₂), the calculated exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the chemical formula. nih.gov
Calculated Exact Mass for C₁₁H₁₂N₂O₂ ([M+H]⁺): 205.0972
In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern is a molecular fingerprint that helps confirm the structure. openstax.org
For this compound, key fragmentation pathways would be expected to involve the ester group:
Loss of isobutylene (B52900): A common fragmentation for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, which would produce a prominent peak corresponding to the 2-cyanonicotinic acid radical cation at m/z 148.
Loss of a tert-butyl radical: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in the formation of a 2-cyanonicotinoyl acylium ion at m/z 147. openstax.orgpearson.com This is often a very stable and therefore abundant fragment. pearson.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its distinct structural features: the tert-butyl group, the cyano group, and the ester functional group attached to the pyridine ring.
The C-H stretching vibrations of the tert-butyl group are typically observed in the 2950-3000 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com The presence of multiple methyl groups in the tert-butyl moiety gives rise to characteristic bending vibrations. Specifically, the asymmetric and symmetric bending of the C-H bonds in the methyl groups are expected to appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.org A notable feature of the tert-butyl group is a split peak around 1370 cm⁻¹, which can be a key identifier.
The cyano (C≡N) group is characterized by a sharp and typically medium-intensity absorption band in the triple bond region of the spectrum, usually between 2200 and 2260 cm⁻¹. libretexts.orglibretexts.org This peak is often well-defined and serves as a clear indicator of the nitrile functionality within the molecule.
The ester group (-COOC(CH₃)₃) gives rise to two prominent stretching vibrations. The carbonyl (C=O) stretch is one of the most intense absorptions in the spectrum, typically appearing in the range of 1735-1750 cm⁻¹ for saturated esters. masterorganicchemistry.comlibretexts.org Conjugation with the pyridine ring may slightly lower this frequency. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1150-1250 cm⁻¹ region of the fingerprint region. libretexts.org
The aromatic pyridine ring also exhibits characteristic absorptions. C-H stretching vibrations for the aromatic ring are expected to appear above 3000 cm⁻¹. vscht.cz In-ring C=C and C=N stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. vscht.cz
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (Pyridine) |
| ~3000-2850 | Strong | sp³ C-H Stretch (tert-Butyl) |
| ~2260-2200 | Medium, Sharp | C≡N Stretch (Cyano) |
| ~1750-1735 | Strong | C=O Stretch (Ester) |
| ~1600-1400 | Medium-Weak | C=C and C=N Stretch (Pyridine Ring) |
| ~1470-1450 | Medium | CH₃ Asymmetric Bending (tert-Butyl) |
| ~1370 | Medium | CH₃ Symmetric Bending (tert-Butyl) |
| ~1250-1150 | Strong | C-O Stretch (Ester) |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The determination of the crystal structure of this compound would be a valuable research endeavor, providing insights into its solid-state packing and intermolecular interactions. Such data is crucial for computational modeling and for understanding its physical properties. While crystallographic data is available for related pyridine and tert-butyl containing compounds, direct extrapolation of this data to predict the precise crystal structure of this compound is not feasible. escholarship.orgugr.es
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for purity analysis. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
A typical method for analyzing this compound would involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the pyridine ring in the molecule is UV-active. The retention time and peak purity can be used to assess the identity and purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC-MS analysis.
In a typical GC-MS analysis, the compound would be injected into a heated inlet, vaporized, and carried by an inert gas (such as helium) through a capillary column. lcms.cz The column, often coated with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane, separates the components of the sample based on their boiling points and interactions with the stationary phase. restek.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and assess its purity by detecting any co-eluting impurities. nih.gov
Table 2: General Chromatographic Conditions for the Analysis of this compound
| Technique | Column Type | Mobile/Carrier Phase | Detector |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis |
| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer |
Future Directions and Emerging Research Areas
Applications in Materials Science and Polymer Chemistry
The incorporation of pyridine-containing moieties into polymers can imbue them with unique properties, such as metal coordination capabilities, pH-responsiveness, and specific thermal characteristics. The derivatization of tert-butyl 2-cyanonicotinate opens avenues for its use as a functional monomer in polymer synthesis.
Detailed Research Findings:
Research into related pyridine (B92270) derivatives suggests that polymers incorporating such structures can be used in the development of advanced materials. For instance, polymers with pendant pyridine groups are explored for their ability to form complexes with metal ions, leading to applications in catalysis, sensing, and materials with tailored electronic or optical properties. The cyano group in this compound offers a versatile handle for polymerization or post-polymerization modification. For example, it can be hydrolyzed, reduced, or converted to other functional groups, allowing for the synthesis of a wide array of functional polymers.
The tert-butyl ester group provides a bulky, hydrophobic component, which can influence the solubility and thermal stability of resulting polymers. Furthermore, this group can be selectively removed under acidic conditions to reveal a carboxylic acid, a process that can alter the polymer's properties, such as its hydrophilicity and ability to participate in hydrogen bonding or form ionic crosslinks. This deprotection strategy is a cornerstone of creating responsive or "smart" materials. For example, a block copolymer containing a poly(tert-butyl acrylate) block can be hydrolyzed to form a pH-responsive poly(acrylic acid) block. mdpi.com A similar strategy could be employed with polymers derived from this compound to create novel pH-sensitive materials.
Future research will likely focus on the synthesis of both homopolymers and copolymers of this compound derivatives. The resulting materials could find applications as films, coatings, and membranes with specific functionalities.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Monomer Derivative | Potential Properties & Applications |
| Homopolymer | Vinyl-functionalized this compound | Thermally stable, hydrophobic material |
| Copolymer | With styrene (B11656) or acrylates | Tunable mechanical and thermal properties |
| Block Copolymer | With polyethylene (B3416737) glycol | Amphiphilic, self-assembling materials for drug delivery |
| Post-polymerization Modified | Hydrolyzed or reduced cyano group | Introduction of new functionalities (e.g., amine, amide) |
Integration with Supramolecular Chemistry
Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a platform for the design of complex, functional architectures. The pyridine nitrogen and the cyano group of this compound are both capable of participating in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking.
Detailed Research Findings:
The pyridine moiety is a well-established building block in supramolecular chemistry, known for its ability to direct the self-assembly of molecules into discrete structures or extended networks. The cyano group can also act as a hydrogen bond acceptor. The combination of these features in this compound makes it an attractive candidate for the construction of novel supramolecular assemblies.
Future research could explore the use of this compound and its derivatives in the formation of:
Metallo-supramolecular structures: The pyridine nitrogen can coordinate to a variety of metal ions, leading to the formation of coordination polymers, cages, and grids with potential applications in catalysis, gas storage, and molecular recognition.
Hydrogen-bonded networks: The cyano group and, upon hydrolysis, the carboxylic acid group can participate in hydrogen bonding to create intricate and predictable patterns in the solid state.
Host-guest complexes: The aromatic pyridine ring can act as a host for electron-deficient guest molecules through π-π stacking interactions.
The bulky tert-butyl group can play a crucial role in controlling the packing and dimensionality of these supramolecular structures, potentially leading to the formation of porous materials or systems with unique inclusion properties.
Role in Catalysis and Asymmetric Synthesis
The pyridine core of this compound is a common feature in many ligands used in transition metal catalysis. The electronic properties of the pyridine ring can be readily tuned by the substituents, which in turn influences the activity and selectivity of the metal catalyst.
Detailed Research Findings:
While this compound itself is not a catalyst, it serves as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The development of new methods for the asymmetric synthesis of chiral molecules is a major focus in modern organic chemistry. diva-portal.org The functional groups on this compound can be modified to introduce chirality and create bidentate or tridentate ligands.
For example, the cyano group can be reduced to an aminomethyl group, which can then be further functionalized. The tert-butyl ester can be hydrolyzed to a carboxylic acid, which can form amide linkages with chiral amines. These transformations allow for the synthesis of a library of pyridine-based ligands with diverse steric and electronic properties. Such ligands could be employed in a variety of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. mdpi.com The use of chiral auxiliaries, such as tert-butylsulfinamide, is a common strategy in asymmetric synthesis. harvard.edu
Future research is expected to focus on the design and synthesis of novel chiral ligands derived from this compound and their application in catalytic asymmetric transformations to produce enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
Development of Advanced Analytical Techniques for Detection and Quantification
As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important.
Detailed Research Findings:
Currently, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (NMR, IR, MS) are used for the characterization of this compound. However, for applications in complex matrices, such as environmental samples or biological fluids, more advanced and sensitive methods may be required.
Future research in this area could involve:
Development of HPLC methods with enhanced detection: This could include the use of more sensitive detectors, such as mass spectrometry (LC-MS), which would allow for the detection of trace amounts of the compound and its metabolites. nih.gov
Electrochemical sensors: The pyridine moiety is electrochemically active, which could be exploited for the development of selective sensors for the in-situ detection of this compound.
Immunoassays: The development of antibodies that specifically recognize this compound could lead to highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs).
These advanced analytical techniques will be crucial for quality control in industrial processes, for monitoring the environmental fate of the compound, and for pharmacokinetic studies of its derivatives.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Potential Advantages for this compound |
| LC-MS | Separation by HPLC followed by mass detection | High sensitivity and selectivity, structural information |
| GC-MS | Separation by GC followed by mass detection | Suitable for volatile derivatives, high resolution |
| Electrochemical Sensors | Measures current from redox reactions | Potential for real-time monitoring, portability |
| Immunoassays | Antibody-antigen recognition | High specificity and sensitivity |
Exploration of Biological Activities Beyond Medicinal Chemistry
While the primary biological applications of this compound derivatives have been in medicinal chemistry as potential therapeutic agents, their biological activity could be harnessed in other areas, such as agrochemicals and biotechnology.
Detailed Research Findings:
The pyridine ring is a common scaffold in many biologically active molecules, including some pesticides and herbicides. The specific substitution pattern of this compound could lead to derivatives with novel modes of action against agricultural pests or weeds. Synthetic organic chemistry plays a crucial role in the development of new agrochemicals. cymitquimica.com
Furthermore, the ability of pyridine derivatives to interact with biological macromolecules could be exploited in the development of:
Enzyme inhibitors: Beyond therapeutic targets, derivatives could be designed to inhibit enzymes in pests or pathogens.
Fluorescent probes: Modification of the pyridine ring system could lead to fluorescent molecules that can be used to visualize biological processes.
Bioconjugation reagents: The functional groups of this compound could be used to attach it to proteins or other biomolecules for various applications in biotechnology. Amino acid derivatives are widely used for such purposes. medchemexpress.com
Future research will likely involve the synthesis and screening of libraries of this compound derivatives for a wide range of biological activities beyond human medicine. This could uncover new applications in crop protection, animal health, and as tools for basic biological research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 2-cyanonicotinate, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives are synthesized via stepwise protection of amines using Boc anhydride in anhydrous solvents like dichloromethane (DCM) under inert atmospheres . Optimize temperature (e.g., 0–25°C), stoichiometry (e.g., 1.2 equivalents of Boc reagent), and catalyst use (e.g., DMAP for acylations). Monitor progress via TLC or HPLC.
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | DCM, THF |
| Catalyst | DMAP (0.1 eq) |
Q. How should this compound be characterized to confirm structural integrity?
- Methodology : Use a combination of / NMR to identify tert-butyl protons (singlet at ~1.4 ppm) and cyano groups (C≡N stretch at ~2200 cm in IR). Mass spectrometry (HRMS) confirms molecular ion peaks. For purity, employ HPLC with a C18 column and UV detection at 254 nm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and 25°C (degradation assessment). Monitor via HPLC for decomposition products (e.g., hydrolysis of the tert-butyl group or cyano oxidation). Use inert atmospheres (N) and desiccants to mitigate moisture sensitivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to analyze electron density maps, focusing on the cyano group’s electrophilicity and tert-butyl steric effects. Compare theoretical NMR chemical shifts with experimental data to validate models. Explicit solvent effects (e.g., acetonitrile) must be included to account for solvation .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : If NMR signals overlap (e.g., diastereomers), use 2D techniques (COSY, NOESY) or variable-temperature NMR to distinguish conformers. For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation. Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. How does the tert-butyl group influence regioselectivity in cross-coupling reactions involving 2-cyanonicotinate scaffolds?
- Methodology : Design comparative experiments using tert-butyl vs. methyl-protected analogs in Suzuki-Miyaura couplings. Track regioselectivity via HPLC and NMR. Steric parameters (A-values) and computational Mulliken charges can rationalize differences in reaction pathways .
Q. What analytical approaches quantify trace impurities in this compound batches?
- Methodology : Use UPLC-QTOF-MS with a sensitivity threshold of 0.1% to detect side products (e.g., de-cyano derivatives). Pair with preparative TLC to isolate impurities for structural elucidation. Validate methods per ICH Q2(R1) guidelines .
Methodological Best Practices
- Synthetic Reproducibility : Document all steps in detail, including solvent drying methods (e.g., molecular sieves) and inert gas purging. Share raw spectral data in supplementary files to enable peer validation .
- Data Interpretation : For conflicting results, apply multi-technique corroboration (e.g., NMR + XRD + DFT) and consult crystallography databases (e.g., CCDC) for structural analogs .
- Ethical Compliance : Avoid referencing non-peer-reviewed sources (e.g., BenchChem) and prioritize journals like Organic & Biomolecular Chemistry for authoritative protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
